molecular formula C23H27N5OS B2779313 4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine CAS No. 1272756-47-4

4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine

Katalognummer B2779313
CAS-Nummer: 1272756-47-4
Molekulargewicht: 421.56
InChI-Schlüssel: VUFLOVAXYUDKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to a two-carbon chain) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrimidine and piperazine rings would likely result in these parts of the molecule being planar. The ethoxyphenyl group would likely add some three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for these receptors could lead to the development of new medications for neurological conditions .

Antiviral Activity

Indole derivatives, which share a structural similarity with our compound of interest, have shown promising antiviral activities. These activities include inhibitory effects against influenza A and Coxsackie B4 virus. The compound’s structure could be modified to enhance these antiviral properties .

Anticancer Properties

Compounds with similar structures have been investigated for their ability to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP inhibitors are a class of drugs that can be used to treat cancer by exploiting the specific vulnerabilities in cancer cells .

Neurodegenerative Disease Treatment

The compound’s interaction with alpha1-adrenergic receptors also implicates its potential use in treating neurodegenerative diseases. Since these receptors are associated with numerous neurodegenerative and psychiatric conditions, the compound could be a basis for new CNS drug discoveries .

Cardiovascular Disease Management

By acting as an alpha1-adrenergic receptor antagonist, the compound could help manage cardiovascular diseases. It can potentially be used to control the contraction of smooth muscles in blood vessels, thereby aiding in the treatment of conditions like hypertension .

Metabolic Syndrome Therapy

Given the compound’s potential effects on metabolism and distribution within the body, it could be explored for treating metabolic syndrome. This would involve studies on its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure it has an acceptable pharmacokinetic profile .

Psychiatric Disorder Medication

The compound’s ability to interact with neurotransmitters and receptors that are linked to psychiatric conditions makes it a candidate for developing medications for disorders such as depression and anxiety .

Benign Prostate Hyperplasia Treatment

Alpha1-adrenergic receptors play a role in the contraction of smooth muscles in the lower urinary tract and prostate. Antagonists of these receptors, like our compound, could be used to treat benign prostate hyperplasia by relaxing these muscles .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to speculate further .

Safety and Hazards

Without specific studies or data on this compound, it’s hard to say what its safety profile or hazards might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research might focus on optimizing its structure for better activity or fewer side effects .

Eigenschaften

IUPAC Name

4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5OS/c1-3-29-20-7-5-4-6-19(20)27-12-14-28(15-13-27)21-16-22(26-23(24)25-21)30-18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFLOVAXYUDKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.